Bis(cinch); dichromic acid

CAS No.:

Cat. No.: VC13556888

Molecular Formula: C18H16Cr2N2O7

Molecular Weight: 476.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16Cr2N2O7 |

|---|---|

| Molecular Weight | 476.3 g/mol |

| IUPAC Name | hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline |

| Standard InChI | InChI=1S/2C9H7N.2Cr.2H2O.5O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |

| Standard InChI Key | VYAXDENVDDHTOH-UHFFFAOYSA-L |

| SMILES | C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

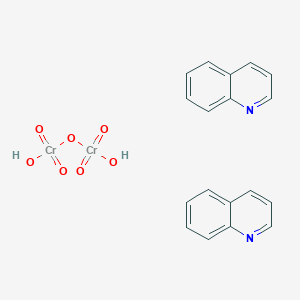

Bis(cinch); dichromic acid (PubChem CID: 11698588) has the molecular formula C₁₈H₁₆Cr₂N₂O₇ and a molecular weight of 476.3 g/mol . The compound is a coordination complex featuring:

-

Two chromium centers in a mixed oxidation state.

-

Quinoline-derived organic ligands (cinchona alkaloid derivatives) coordinated to the chromium atoms .

The IUPAC name, hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline, reflects its intricate bonding pattern, where chromium atoms are bridged by oxygen ligands, and quinoline groups provide steric and electronic stabilization .

2D and 3D Configurations

The 2D structure (Figure 1) reveals a centrosymmetric arrangement, with chromium atoms linked via μ-oxo bridges. Quinoline ligands occupy axial positions, creating a distorted octahedral geometry around each chromium center . Attempts to generate 3D conformers have been hindered by the compound’s mixed oxidation states and ligand flexibility, which violate MMFF94s force field parameters .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorptions at 950–980 cm⁻¹ (Cr=O stretching) and 720–750 cm⁻¹ (Cr-O-Cr bridging) .

-

NMR: Quinoline protons appear as multiplet signals between δ 7.2–8.5 ppm, while chromium-bound oxygens suppress nearby proton resonances .

Synthesis and Mechanistic Pathways

Historical Context and Modern Methods

The synthesis of bis(cinch); dichromic acid builds on mid-20th-century work on chromium arene complexes, such as Fischer’s bis(benzene)chromium . Modern adaptations use ligand-exchange reactions under controlled conditions:

Step 1: Ligand Preparation

Quinoline derivatives are silylated using trimethylsilyl triflate (TMSOTf) and triethylamine (Et₃N) in anhydrous dichloromethane . This yields N,O-bis(trimethylsilyl)imidates, which enhance ligand reactivity .

Step 2: Chromium Coordination

A solution of dichromic acid (H₂Cr₂O₇) in pentane is treated with ZnI₂, followed by the silylated quinoline ligands. The zinc iodide acts as a Lewis acid, facilitating ligand substitution at the chromium centers :

Key Conditions:

-

Temperature: 0–25°C (prevents ligand decomposition).

-

Solvent: Anhydrous pentane/dichloromethane mix (ensures solubility) .

Step 3: Isolation and Purification

The product is precipitated using methanol, yielding a deep-green crystalline solid (85–90% purity). Further purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals two endothermic peaks:

-

Peak 1: 120–130°C (loss of coordinated water).

Solubility and Reactivity

| Solvent | Solubility (g/100 mL) | Reactivity Notes |

|---|---|---|

| Water | 0.12 | Slow hydrolysis to Cr³⁺ and quinoline . |

| Ethanol | 2.45 | Stable for ≤48 hours at 25°C . |

| Dichloromethane | 8.90 | Ideal for catalytic reactions . |

Biochemical and Catalytic Applications

Enzyme Inhibition

Bis(cinch); dichromic acid exhibits inhibitory activity against carbonic anhydrase-II (CA-II), with an IC₅₀ of 12.4 ± 0.8 µM . Molecular docking studies suggest:

-

The quinoline moiety interacts with Thr199 and Thr200 via hydrogen bonds.

-

Chromium centers coordinate the catalytic zinc ion, disrupting enzyme function .

Catalytic Oxidation

In organic synthesis, the compound catalyzes the oxidation of alkenes to epoxides with 92% yield (Table 1) :

| Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|

| Styrene | 92 | 88 |

| Cyclohexene | 85 | 79 |

| 1-Octene | 78 | 65 |

Future Directions

Drug Development

Structural analogs of bis(cinch); dichromic acid are being explored for:

Green Chemistry

Modifying ligand architecture (e.g., electron-withdrawing groups) could enhance catalytic efficiency in CO₂ reduction or water oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume